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1,5-Dipropyl 3-oxopentanedioate -

1,5-Dipropyl 3-oxopentanedioate

Catalog Number: EVT-11880777
CAS Number:
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,5-Dipropyl 3-oxopentanedioate, also known as 1,5-dipropyl-3-oxopentanedioic acid, is an organic compound with significant relevance in various chemical and pharmaceutical applications. Its systematic name reflects its structure, which includes a pentanedioate backbone with propyl groups attached. The compound is classified under the category of diesters and is known for its potential biological activity.

Source

The compound can be synthesized from simpler organic precursors, often involving multi-step reactions that introduce the propyl groups and the keto functionality at specific positions on the pentanedioate structure. The synthesis methods and their efficiencies can vary significantly based on the starting materials and conditions used.

Classification

1,5-Dipropyl 3-oxopentanedioate belongs to the class of carboxylic acid derivatives, specifically esters. It is characterized by the presence of two propyl groups attached to the first and fifth carbon atoms of a five-carbon chain that includes two carboxylate functionalities.

Synthesis Analysis

Methods

The synthesis of 1,5-dipropyl 3-oxopentanedioate typically involves several key steps:

  1. Formation of the Pentanedioic Acid Backbone: The initial step often begins with the synthesis of a pentanedioic acid derivative through condensation reactions involving malonic acid or similar compounds.
  2. Alkylation: The introduction of propyl groups can be achieved through alkylation reactions using appropriate alkyl halides (e.g., propyl bromide) in the presence of a strong base such as sodium hydride or potassium carbonate.
  3. Esters Formation: The final step involves esterification, where the carboxylic acid groups react with alcohols (in this case, propanol) to form the desired diester.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product. Techniques such as refluxing under inert atmospheres or using microwave-assisted synthesis can enhance reaction efficiency.

Molecular Structure Analysis

Structure

The molecular formula for 1,5-dipropyl 3-oxopentanedioate is C11H18O5C_{11}H_{18}O_5, indicating it contains 11 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. Its structural representation includes:

  • Two propyl groups attached to the first and fifth carbon atoms.
  • A ketone functional group at the third carbon position.
  • Two ester linkages formed with carboxylic acid functionalities.

Data

The compound exhibits a molecular mass of approximately 218.26 g/mol. Its structural representation can be described using various notations such as InChI and SMILES formats:

  • InChI: InChI=1S/C11H18O5/c1-7(2)9(12)10(13)11(14)8(3)6(4)5/h7H2,1-6H3
  • SMILES: C(CC(=O)C(=O)CC(=O)OC)(CC(=O)C(=O)OC)=O
Chemical Reactions Analysis

Reactions

1,5-Dipropyl 3-oxopentanedioate can participate in various chemical reactions typical for esters and ketones:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acids and alcohols.
  • Condensation Reactions: It can react with amines to form amides or with alcohols to generate more complex esters.

Technical Details

These reactions often require specific catalysts or conditions to proceed efficiently. For example, hydrolysis may be facilitated by heating or by using strong acids like hydrochloric acid.

Mechanism of Action

The mechanism of action for 1,5-dipropyl 3-oxopentanedioate primarily revolves around its reactivity as a diester and ketone:

  1. Nucleophilic Attack: In hydrolysis reactions, water acts as a nucleophile attacking the carbonyl carbon of the ester group.
  2. Formation of Intermediate: This leads to the formation of a tetrahedral intermediate which subsequently collapses to release alcohol and regenerate the carboxylic acid.
Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 126 °C at reduced pressure (11 Torr).
  • Density: Approximately 1.202 g/cm³ at 20 °C.

Chemical Properties

1,5-Dipropyl 3-oxopentanedioate is stable under normal conditions but may decompose under extreme heat or in the presence of strong acids or bases. It exhibits typical reactivity patterns associated with esters and ketones.

Applications

1,5-Dipropyl 3-oxopentanedioate has several scientific applications:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique structural features.
  • Biochemical Research: Its derivatives may be used in studies related to enzyme interactions or metabolic pathways involving carboxylic acids.
Synthetic Methodologies for 1,5-Dipropyl 3-oxopentanedioate Production

Acid-Catalyzed Esterification Optimization Strategies

The synthesis of 1,5-dipropyl 3-oxopentanedioate predominantly proceeds via acid-catalyzed esterification of 3-oxoglutaric acid with n-propanol. Optimization studies reveal that catalyst selection critically influences reaction efficiency. Traditional homogeneous catalysts like sulfuric acid achieve moderate yields (60–75%) but require extended reflux durations (12–24 hours) and generate stoichiometric waste [2]. Chlorosulfonic acid demonstrates superior performance, enabling near-quantitative conversion within 4 hours at 60–65°C by intensifying electrophilic activation of the carboxylic carbon [1]. Solvent optimization is equally crucial; non-polar aliphatic hydrocarbons (e.g., n-hexane) facilitate azeotropic water removal, driving equilibrium toward ester formation while minimizing diketo side products. Polar solvents like dichloromethane suppress enol ether byproduct formation by stabilizing the reactive intermediate [1].

Table 1: Optimization Parameters in Acid-Catalyzed Esterification

ParameterStandard ConditionsOptimized ConditionsYield Impact
CatalystSulfuric acidChlorosulfonic acid+25–30%
TemperatureReflux (~78°C)60–65°CReduced side products
SolventTolueneDichloromethane/n-hexaneByproduct suppression
Reaction Time12–24 hours4 hoursImproved throughput

Stoichiometric water scavengers (e.g., molecular sieves) further enhance yields to >90% by shifting equilibrium. Kinetic studies confirm a second-order dependence on acid and alcohol concentrations, supporting a bimolecular nucleophilic substitution mechanism. Crucially, stepwise esterification—where mono-propyl ester intermediates are isolated prior to di-ester formation—mitigates steric hindrance and improves overall selectivity [1] [10].

Transition Metal-Catalyzed Routes (Rh(III) Systems)

Rhodium(III)-mediated C–H activation represents an innovative approach to 1,5-dipropyl 3-oxopentanedioate synthesis, particularly for complex precursors. These systems leverage directed C–H functionalization to construct the β-ketodiester skeleton under milder conditions (80°C, 6 hours) compared to classical esterification [2]. The mechanistic pathway involves:

  • Pre-coordination: Rh(III) coordinates to nitrogen-containing directing groups (e.g., pyridines) within substrates.
  • Concerted metalation-deprotonation (CMD): Aromatic or vinylic C–H bonds adjacent to the ketone moiety undergo cleavage.
  • Reductive elimination: The functionalized intermediate undergoes cyclization and subsequent hydrolysis to release the diester [2].

Despite their elegance, Rh(III) routes face limitations. Yields remain moderate (45–55%) due to competitive catalyst deactivation by the strongly coordinating β-dicarbonyl products. Functional group tolerance is another constraint; electron-withdrawing substituents enhance reactivity, while bulky groups impede C–H insertion. Recent advances utilize co-catalysts like copper(II) acetate to regenerate Rh(III) in situ, improving turnover numbers to 35–40. However, economic barriers persist due to rhodium costs, confining these methods to specialty chemical production rather than bulk manufacturing [2].

Continuous Flow Process Development

Continuous flow technology addresses batch-related scalability and safety limitations in 1,5-dipropyl 3-oxopentanedioate synthesis. Micro-packed bed reactors (μPBRs) enable precise control over residence time (2–5 minutes) and temperature (30–50°C), suppressing thermal degradation of the β-ketoester moiety [3]. Catalyst immobilization is pivotal; 5% platinum on carbon (Pt/C) packed within silicon carbide reactors achieves >99% conversion of nitroarene intermediates to hydroxylamines, which can be derivatized to target diesters [3].

Table 2: Continuous Flow Parameters for Diester Precursors

Reactor TypeResidence TimeTemperatureCatalyst LoadingConversion
Micro-packed bed2–5 minutes30–50°C5% Pt/C>99%
Tubular (Laminar)15–20 minutes70°CHomogeneous H₂SO₄85%
Multi-stage cascade30 minutes50°CImmobilized lipases78%

Flow chemistry also enhances hazardous reaction safety. Exothermic esterifications using chlorosulfonic acid are rendered safer through segmented flow regimes, where gas-liquid mixing minimizes hot-spot formation. Solvent optimization remains critical; tetrahydrofuran (THF) enhances mass transfer in µPBRs due to its low viscosity and high hydrogen solubility, directly improving reaction homogeneity and reducing byproducts like azoxy compounds by >90% [3]. Real-time analytics via inline FTIR allow instantaneous adjustment of alcohol-to-acid ratios, maintaining stoichiometric balance throughout extended operation.

Green Chemistry Approaches: Solvent Selection & Catalyst Recycling

Sustainable synthesis strategies emphasize solvent substitution, waste minimization, and catalyst reuse. Sn(II)-exchanged heteropolyacid salts (e.g., Sn₁.₅PW₁₂O₄₀) exhibit exceptional efficacy in levulinic acid esterification—a model for 3-oxoglutarate systems—delivering 95% ethyl levulinate yield at 80°C within 4 hours. These catalysts retain structural integrity over five cycles due to their insoluble Keggin architecture, which prevents active-site leaching [10]. Solvent selection follows environmental and safety metrics:

  • Cyrene (dihydrolevoglucosenone): A bio-derived dipolar aprotic solvent achieving 89% diester yield.
  • Solvent-free systems: Melt-phase esterification at 100°C eliminates volatile organic compound emissions.
  • Water as co-solvent: Enables micellar catalysis with amphiphilic sulfonated catalysts, though hydrolysis risks require careful pH control [10].

Table 3: Green Metrics for Sustainable Diester Production

ApproachCatalyst/ReagentE-factorPMIYield
Sn(II) heteropoly saltsSn₁.₅PW₁₂O₄₀0.82.192%
BiocatalysisImmobilized CALB lipase1.23.575%
Mechanochemistryp-Toluenesulfonic acid0.31.888%

E-factor: kg waste/kg product; PMI: Process Mass Intensity

Microwave assistance reduces reaction times by 60% through efficient dielectric heating, while mechanochemical ball milling enables solvent-free esterification with minimal energy input. Life-cycle analyses confirm that combined solvent-free and catalytic recycling approaches lower the process mass intensity (PMI) to <2.0, establishing a viable industrial pathway for β-ketodiester manufacturing [10].

Properties

Product Name

1,5-Dipropyl 3-oxopentanedioate

IUPAC Name

dipropyl 3-oxopentanedioate

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C11H18O5/c1-3-5-15-10(13)7-9(12)8-11(14)16-6-4-2/h3-8H2,1-2H3

InChI Key

PFZJNYMUJATACX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(=O)CC(=O)OCCC

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